N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide
Description
N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide is a quinoxaline-derived compound featuring a thioacetamide linkage and a piperidinyl substituent. Quinoxalines are heterocyclic aromatic compounds with two nitrogen atoms in their structure, known for their versatility in medicinal chemistry, particularly in kinase inhibition, antimicrobial activity, and anticancer applications .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-2-17-9-8-10-18(15-17)24-21(28)16-29-23-22(27-13-6-3-7-14-27)25-19-11-4-5-12-20(19)26-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICZXVZYQKRYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline intermediate.
Thioether Formation: The thioether linkage is formed by reacting the quinoxaline-piperidine intermediate with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the quinoxaline ring or the acetamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoxaline derivatives, reduced acetamide derivatives.
Substitution: Substituted quinoxaline or piperidine derivatives.
Scientific Research Applications
Research indicates that N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide exhibits several promising biological activities:
1. Anticancer Properties:
Studies have demonstrated that compounds with similar structural motifs possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoxaline have shown selective inhibition of cell proliferation in human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
2. Antimicrobial Activity:
Preliminary investigations suggest that similar compounds exhibit antimicrobial properties against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported at approximately 256 µg/mL, indicating potential for development as antimicrobial agents .
3. Enzyme Inhibition:
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For example, studies highlight the potential of quinoxaline derivatives to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study conducted on a series of quinoxaline derivatives demonstrated their efficacy in inhibiting the growth of HCT-116 and MCF-7 cancer cell lines. The most active compounds showed IC50 values significantly lower than standard chemotherapeutic agents, suggesting a promising avenue for drug development targeting cancer therapy .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives similar to this compound were tested against various bacterial strains. Results indicated effective antimicrobial activity, supporting further exploration into its use as a therapeutic agent in infectious diseases .
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-((3-(piperidin
Biological Activity
N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide, also known as Compound C200-5227, is a synthetic compound characterized by its unique molecular structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C23H26N4OS
- Molecular Weight : 406.55 g/mol
- LogP : 5.882
- Polar Surface Area : 43.566 Ų
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of cancer treatment and metabolic disorders.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, a related compound showed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer cell survival and proliferation. Research indicates that quinoxaline derivatives can modulate protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways related to growth and metabolism .
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have shown promise in improving insulin sensitivity and glucose tolerance, suggesting potential applications in treating diabetes .
- Cell Culture Studies : In vitro experiments have demonstrated that these compounds can inhibit lipid accumulation in adipocytes, further supporting their role in metabolic regulation .
Pharmacological Evaluation
Pharmacological evaluations have been conducted to assess the safety and efficacy of this compound. Toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its pharmacokinetics and long-term effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their comparative features:
Key Comparative Insights
Core Structure Influence The quinoxaline-thioacetamide scaffold (common to the target compound and analogs 10e, 10f, and 4a) enables interactions with enzymes like HDAC6 and Sirt2 due to its planar aromatic system and sulfur-based linkage . In contrast, pyrimidine-thioacetamide analogs (e.g., compound 33) exhibit higher selectivity for dual Sirt2/HDAC6 inhibition, likely due to pyrimidine’s smaller size and enhanced solubility .
Substituent Effects Piperidine/Piperazine vs. Phenyl Groups: The 3-piperidinyl group in the target compound may enhance blood-brain barrier penetration compared to phenyl-substituted analogs (e.g., 4a’s diphenylquinoxaline). Piperazine derivatives (e.g., 10e, 10f) show stronger anticancer activity, attributed to improved hydrogen bonding with kinase active sites . Electron-Withdrawing Groups: Chlorophenyl (10e) and nitro (10h) substituents increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins. The 3-ethylphenyl group in the target compound balances lipophilicity without excessive steric hindrance .
Linker Modifications
- Oxadiazole linkers (10e, 10f) improve metabolic stability and rigidity compared to simple thioacetamide chains, as seen in the target compound. However, the absence of an oxadiazole may reduce the target compound’s potency against HDAC6 .
Pharmacological Performance
- The target compound’s lack of an oxadiazole or pyrimidine linker suggests lower enzymatic inhibition compared to analogs like 33 or 10e. However, its simpler structure could facilitate synthetic scalability and reduce off-target interactions .
Q & A
Q. What are the foundational synthetic routes for N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide?
The compound can be synthesized via multi-step protocols involving:
- Substitution reactions : Alkaline conditions facilitate nucleophilic displacement, e.g., introducing the piperidin-1-yl group to the quinoxaline scaffold .
- Thioether formation : Coupling of a thiol-containing intermediate (e.g., 2-mercaptoquinoxaline derivatives) with activated acetamide precursors under mild acidic or neutral conditions .
- Condensation : Use of condensing agents (e.g., DCC or EDC) to link the thioquinoxaline moiety to the N-(3-ethylphenyl)acetamide backbone .
Key considerations: Optimize reaction time and temperature to avoid side products like over-oxidized thioethers or unreacted intermediates.
Q. Which analytical methods are critical for characterizing this compound?
- Spectroscopy :
- Mass spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns to rule out impurities .
- Melting point analysis : Compare experimental values (e.g., ~197.6°C) with literature to assess purity .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of similar acetamide derivatives be addressed?
- Catalyst optimization : Transition from iron powder (used in reductions for intermediates; ~60–80% yields ) to palladium or nickel catalysts for higher efficiency.
- Purification techniques : Replace column chromatography with recrystallization or HPLC for polar byproducts (e.g., unreacted cyanoacetamide precursors) .
- Reaction engineering : Use flow chemistry to improve mixing and heat transfer in exothermic steps (e.g., thioether formation) .
Q. How do structural modifications (e.g., substituents on the phenyl or quinoxaline rings) affect bioactivity?
- Case study : Analogues with sulfamoylphenyl groups (e.g., compound 10 in ) show enhanced solubility and receptor binding compared to ethylphenyl derivatives.
- Methodology :
- SAR studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and assess activity in enzymatic assays (e.g., kinase inhibition).
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, prioritizing modifications that improve binding affinity .
Q. How can contradictory biological activity data across studies be resolved?
- Dose-response validation : Ensure consistent molar concentrations in assays (e.g., IC₅₀ values may vary due to solvent effects or impurities) .
- Orthogonal assays : Confirm cytotoxicity (via MTT) and target engagement (e.g., SPR or ITC) to rule off-target effects .
- Batch analysis : Use LC-MS to verify compound purity (>95%) and stability under assay conditions .
Methodological Challenges and Solutions
Q. What are the risks of thioacetamide degradation during storage, and how can stability be improved?
Q. How can regioselectivity issues in quinoxaline functionalization be controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
